Pizotifen Pizotifen Pizotifen is a benzocycloheptathiophene that is 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene 4-ylidene)-1-methylpiperidine which is joined from the 4 position to the 4 position of an N-methylpiperidine moiety by a double bond. It is a sedating antihistamine, with strong serotonin antagonist and weak antimuscarinic activity. It is generally used as the malate salt for the treatment of migraine and the prevention of headache attacks during cluster periods. It has a role as a serotonergic antagonist, a muscarinic antagonist and a histamine antagonist. It is functionally related to a piperidine. It is a conjugate base of a pizotifen(1+).
Pizotifen belongs to the class of antamines and is related to [cyproheptadine]. It is a potent serotonin and tryptamine antagonist that has been used for migraine prevention for many years. It exhibits weak anticholinergic, antihistamine, and antikinin actions in addition to sedative and appetite-stimulating properties. Some patients receiving pizotifen treatment developed tolerance with the prolonged use of the drug. Numerous studies have revealed the potential antidepressant effects of pizotifen, which are independent of its antimigraine action. While it is suggested that pizotifen may act similarly to the classic tricyclic antidepressants, its full mechanism of antidepressant action is not fully elucidated. Pizotifen hydrochloride is an active ingredient in Sandomigran, which is used for the prophylactic management of migraines. Sandomigran is available in a number of countries but is not approved by the FDA nor EMA.
Serotonin antagonist used against MIGRAINE DISORDERS and vascular headaches.
Brand Name: Vulcanchem
CAS No.: 15574-96-6
VCID: VC0539820
InChI: InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3
SMILES: CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1
Molecular Formula: C19H21NS
Molecular Weight: 295.4 g/mol

Pizotifen

CAS No.: 15574-96-6

Cat. No.: VC0539820

Molecular Formula: C19H21NS

Molecular Weight: 295.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pizotifen - 15574-96-6

Specification

Description Pizotifen is a benzocycloheptathiophene that is 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene 4-ylidene)-1-methylpiperidine which is joined from the 4 position to the 4 position of an N-methylpiperidine moiety by a double bond. It is a sedating antihistamine, with strong serotonin antagonist and weak antimuscarinic activity. It is generally used as the malate salt for the treatment of migraine and the prevention of headache attacks during cluster periods. It has a role as a serotonergic antagonist, a muscarinic antagonist and a histamine antagonist. It is functionally related to a piperidine. It is a conjugate base of a pizotifen(1+).
Pizotifen belongs to the class of antamines and is related to [cyproheptadine]. It is a potent serotonin and tryptamine antagonist that has been used for migraine prevention for many years. It exhibits weak anticholinergic, antihistamine, and antikinin actions in addition to sedative and appetite-stimulating properties. Some patients receiving pizotifen treatment developed tolerance with the prolonged use of the drug. Numerous studies have revealed the potential antidepressant effects of pizotifen, which are independent of its antimigraine action. While it is suggested that pizotifen may act similarly to the classic tricyclic antidepressants, its full mechanism of antidepressant action is not fully elucidated. Pizotifen hydrochloride is an active ingredient in Sandomigran, which is used for the prophylactic management of migraines. Sandomigran is available in a number of countries but is not approved by the FDA nor EMA.
Serotonin antagonist used against MIGRAINE DISORDERS and vascular headaches.
CAS No. 15574-96-6
Molecular Formula C19H21NS
Molecular Weight 295.4 g/mol
IUPAC Name 1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine
Standard InChI InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3
Standard InChI Key FIADGNVRKBPQEU-UHFFFAOYSA-N
SMILES CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1
Canonical SMILES CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1
Appearance Solid powder

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